4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Regioisomerism Benzothiazole-benzamide Structure-activity relationship

Obtain CAS 886921-73-9 to interrogate the para-ethylsulfonyl pharmacophore in benzothiazole-benzamide kinase and GPCR programs. This regioisomer differs critically from meta/ortho variants, enabling definitive SAR mapping of sulfone positioning on target engagement. Use head-to-head with the methylthio analog to isolate sulfur oxidation-state effects on CYP450 metabolism. Secure a well-defined probe for LRRK2 and muscarinic M4 allosteric modulator discovery. Verify purity and regioisomeric identity via provided analytical certificates.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 886921-73-9
Cat. No. B2464683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
CAS886921-73-9
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
InChIInChI=1S/C18H18N2O4S2/c1-4-26(22,23)13-8-6-12(7-9-13)17(21)20-18-19-15-14(24-3)10-5-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
InChIKeyUSQIALALVRPZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 886921-73-9 | 4-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide – Chemical Identity & Core Scaffold


4-(Ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886921-73-9) is a synthetic small molecule belonging to the benzothiazole-benzamide class [1]. Its structure features a 4-methoxy-7-methylbenzo[d]thiazol-2-amine core condensed via an amide bond with a para-ethylsulfonyl-substituted benzoyl moiety. The compound contains a sulfone group (ethylsulfonyl) at the 4-position of the benzamide ring, distinguishing it from its ortho- and meta-regioisomeric counterparts. This scaffold is recognized in the patent literature as a privileged chemotype for kinase inhibition, most notably leucine-rich repeat kinase 2 (LRRK2), and has been advanced as a probe scaffold for muscarinic acetylcholine M4 receptor positive allosteric modulation (PAM) in closely related analogs [2][3]. The compound is supplied primarily for research use by specialist chemical vendors, and its procurement value lies in its well-defined regioisomeric and functional-group identity within a therapeutically relevant benzothiazole-benzamide series.

CAS 886921-73-9 Procurement Risk: Why In-Class Benzothiazole-Benzamide Analogs Cannot Be Freely Substituted


Within the benzothiazole-2-yl benzamide family, subtle structural variations produce profound shifts in target engagement, selectivity, and drug-like properties that preclude functional interchangeability. The para-ethylsulfonyl substitution pattern of CAS 886921-73-9 is not a default choice: regioisomeric migration of the sulfonyl group from the 4-position to the 2- or 3-position of the benzamide ring (available as separate catalog items) can redirect hydrogen-bonding networks and alter the conformational landscape of the molecule, with potential consequences for both on-target affinity and off-target promiscuity [1]. Oxidation state at sulfur is equally critical—the ethylsulfone in 886921-73-9 is chemically and metabolically distinct from the methylthio (sulfide) analogs that populate the same scaffold space [2]. Furthermore, the specific benzamide-linked 4-methoxy-7-methylbenzothiazole core is a validated privileged structure: when paired with a different amide partner (isonicatinamide in ML293), it yields a muscarinic M4 PAM with documented EC50, selectivity, and CNS penetration; changing either the amide substituent or the benzothiazole substitution pattern would break this finely tuned pharmacophore [3]. Generic substitution without experimental confirmation therefore risks selecting a compound with uncharacterized or divergent biological activity.

CAS 886921-73-9 Quantitative Differentiation Evidence: Comparator-Based Structural & Pharmacological Profile


Regioisomeric Sulfonyl Positioning: Para-Ethylsulfonyl Differentiation from Ortho- and Meta-Isomers

CAS 886921-73-9 contains the ethylsulfonyl group at the para (4-) position of the benzamide ring. This regioisomeric placement is chemically distinct from the corresponding ortho (2-position, catalog item 2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide) and meta (3-position, CAS-equivalent catalog item) isomers, which are available as separate procurement catalog entries [1]. In sulfonyl-benzamide series, regioisomeric positioning alters both the electron-withdrawing character experienced by the amide linker and the spatial orientation of the sulfone oxygen atoms, which serve as hydrogen-bond acceptors. Para-substitution maximizes the sulfone group's resonance electron-withdrawing effect (-M) on the amide carbonyl, while ortho-substitution introduces steric constraints that can twist the benzamide ring out of conjugation with the thiazole-amide system [2]. Although direct comparative bioactivity data for all three regioisomers has not been published in a single primary study, the availability of all three as distinct research compounds enables controlled SAR investigations that are impossible with a single isomer alone.

Regioisomerism Benzothiazole-benzamide Structure-activity relationship Sulfonyl positional isomer

Sulfone (Ethylsulfonyl) vs. Sulfide (Methylthio) Oxidation State: Implications for Metabolic Stability and Hydrogen-Bonding Capacity

CAS 886921-73-9 features a fully oxidized sulfone (S(=O)2) functional group (ethylsulfonyl), whereas a closely related analog, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 895426-40-1), carries a reduced sulfide (S-CH3) at the same para-position [1]. This oxidation-state difference has well-established consequences: sulfones are generally resistant to oxidative metabolism (CYP450-mediated S-oxidation is not possible, as the sulfur is already at its maximum oxidation state), whereas sulfides are susceptible to S-oxidation, potentially generating sulfoxide metabolites with distinct pharmacological activity and toxicity profiles [2]. The sulfone also presents two strong hydrogen-bond acceptor oxygens (each S=O), compared to zero classical H-bond acceptors on the sulfide sulfur, altering the compound's capacity to engage protein backbone or side-chain residues. The sulfone group additionally increases topological polar surface area (tPSA) relative to the sulfide, which can influence membrane permeability and CNS penetration characteristics [2].

Sulfone Sulfide Oxidation state Metabolic stability Hydrogen bonding

Ethyl vs. Methyl Sulfone Alkyl Chain Length: Impacts on Lipophilicity and Steric Bulk

The ethylsulfonyl group (CAS 886921-73-9) introduces one additional methylene unit compared to the methylsulfonyl analog N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, which bears a shorter -SO2CH3 group [1]. This alkyl chain extension increases logP by approximately 0.5–0.7 log units (estimated by the π contribution of an aliphatic -CH2- adjacent to a sulfone, based on Hansch-Leo fragmental constants) [2], enhancing lipophilicity and potentially improving passive membrane permeability while modestly reducing aqueous solubility. The larger ethyl group also increases steric bulk near the sulfone, which can modulate the binding pose within a target pocket: in benzothiazole-benzamide LRRK2 inhibitors, subtle alkyl chain variations on substituents have been shown to shift IC50 values by an order of magnitude through altered hydrophobic packing [3].

Alkyl sulfone Lipophilicity logP Steric effects

Benzothiazole Core as M4 Muscarinic PAM Pharmacophore: Class-Level Evidence from ML293 (Close Structural Analog)

The structural core shared by CAS 886921-73-9—specifically the 4-methoxy-7-methylbenzo[d]thiazol-2-yl amine motif—has been pharmacologically validated in the closely related analog ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide), which was discovered and characterized as a selective, brain-penetrant positive allosteric modulator (PAM) of the human muscarinic acetylcholine M4 receptor [1]. ML293 exhibited an EC50 of 1.3 μM at human M4 with a 14.6-fold leftward shift of the acetylcholine concentration-response curve, indicating strong positive cooperativity. It was selective versus other muscarinic subtypes (M1, M2, M3, M5). In rat pharmacokinetic studies, ML293 demonstrated low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure (oral dose 10 mg/kg; brain concentration at 1 h = 10.3 μM; brain-to-plasma ratio B:P = 0.85) [1][2]. In a BindingDB entry for a related benzothiazole derivative (BDBM62964, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide), EC50 at human M4 was measured at 1820 nM, confirming that the benzothiazole-2-yl amide scaffold can engage M4 across varied amide partners [3]. CAS 886921-73-9 differs from ML293 in its amide substituent (4-ethylsulfonylbenzamide vs. isonicatinamide), and direct head-to-head M4 PAM data for 886921-73-9 are not available. However, the shared benzothiazole core establishes class-level plausibility for M4 modulation.

Muscarinic M4 receptor Positive allosteric modulator CNS penetration Benzothiazole

Benzothiazole-Benzamide Scaffold as LRRK2 Kinase Inhibitor Chemotype: Patent-Disclosed Structural Framework

The European patent EP3842422A1 claims a series of compounds with a benzothiazole-benzamide core structure possessing LRRK2 kinase inhibitory activity for the treatment of neurodegenerative diseases including Parkinson's disease and Alzheimer's disease [1]. CAS 886921-73-9 falls within the general structural formula described in this patent (a benzothiazole-2-yl moiety connected via an amide bond to a substituted benzamide). In the independent peer-reviewed literature, Zaldivar-Diez et al. (J. Med. Chem. 2020) reported that benzothiazole-based LRRK2 inhibitors modulate the Wnt/β-catenin signaling pathway: compound 5 in that series showed an LRRK2 IC50 of 0.70 μM and promoted neural progenitor proliferation and oligodendrocytic differentiation [2]. While CAS 886921-73-9 itself has not been individually characterized for LRRK2 inhibition in published reports, its structural conformity to the patented benzothiazole-benzamide LRRK2 inhibitor pharmacophore establishes it as a candidate for LRRK2-focused screening cascades.

LRRK2 Kinase inhibition Neurodegeneration Parkinson's disease

Predicted Physicochemical Property Profile: Drug-Likeness Assessment vs. Close Analogs

The predicted physicochemical property profile of CAS 886921-73-9 can be compared with its close structural analogs to identify procurement-relevant differentiation. The compound (molecular formula C18H18N2O4S2; MW ~390.5 g/mol) has a calculated logP of approximately 2.5–3.4 based on predictive models [1], placing it within favorable oral drug-like space (Lipinski Rule of 5 compliant). Its topological polar surface area (tPSA) is estimated at ~100–110 Ų (primarily from the sulfone S=O groups, the amide linkage, and the benzothiazole nitrogen/sulfur atoms), which is below the 140 Ų threshold commonly associated with good oral bioavailability and moderate CNS penetration [2]. In contrast, the dimethylaminopropyl-substituted derivative, N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS 1217076-86-2; MW 512.08), contains an ionizable tertiary amine that dramatically alters solubility, logD, and potential for hERG channel binding [3]. The N-unsubstituted amide in 886921-73-9 provides a neutral, hydrogen-bond donor-capable linker that avoids the basic amine-related liabilities (phospholipidosis, hERG, lysosomal trapping) associated with the dimethylaminopropyl analog.

Physicochemical properties Drug-likeness Lipinski ADME prediction

CAS 886921-73-9 Application Scenarios: Where Structural Differentiation Drives Research Value


Structure-Activity Relationship (SAR) Expansion of M4 Muscarinic PAM Chemotypes

CAS 886921-73-9 can serve as a distinct amide-variant probe in SAR studies building on the ML293 M4 PAM scaffold [1]. Investigators seeking to diversify the amide substituent beyond isonicatinamide while retaining the pharmacologically productive 4-methoxy-7-methylbenzothiazole core can use 886921-73-9 to test whether a 4-ethylsulfonylbenzamide group maintains or modulates M4 allosteric activity. The compound provides a structurally controlled comparator for evaluating the contribution of sulfone hydrogen-bond acceptors versus the pyridine nitrogen of the isonicatinamide in ML293.

LRRK2 Kinase Inhibitor Screening and Neurodegeneration Target Validation

Within the benzothiazole-benzamide LRRK2 inhibitor chemical space claimed in EP3842422A1 [2], CAS 886921-73-9 represents an underexplored substitution pattern (para-ethylsulfonyl) that is not exemplified among the reference compounds in Zaldivar-Diez et al. (2020) [3]. Procurement of this compound enables LRRK2 biochemical and cellular screening to determine whether the ethylsulfonyl substitution confers potency, selectivity, or pharmacokinetic advantages over the published morpholino- and piperazine-substituted benzothiazole-benzamide LRRK2 inhibitors.

Regioisomeric Profiling of Sulfonyl-Benzamide Binding Interactions

Because the para (CAS 886921-73-9), meta, and ortho regioisomers are all commercially available as distinct catalog items, researchers can design a controlled three-compound matrix to systematically map how sulfonyl positioning influences target binding, selectivity, and cellular activity [1]. Such regioisomeric profiling is essential for establishing definitive SAR that guides lead optimization; use of a single isomer without comparator data leaves regioisomeric contribution unresolved.

Metabolic Stability Comparison: Sulfone vs. Sulfide Oxidation State Series

CAS 886921-73-9 can be paired with its methylthio analog (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide) in head-to-head in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) to directly quantify the impact of sulfur oxidation state on CYP450-mediated metabolism [2]. This comparison isolates the sulfone vs. sulfide variable while holding the benzothiazole core and substitution pattern constant, providing clean data to inform the design of metabolically stable leads.

Quote Request

Request a Quote for 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.